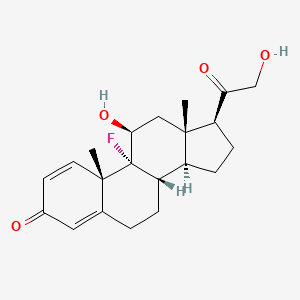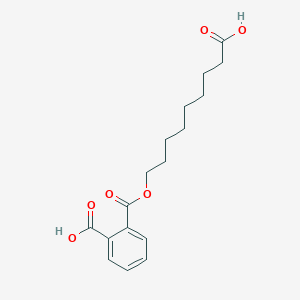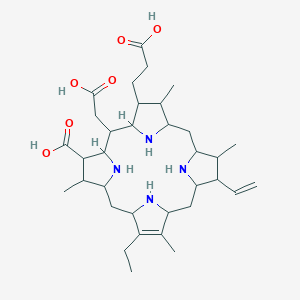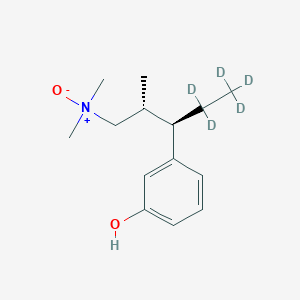
Tapentadol-d5 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tapentadol-d5 N-Oxide is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Tapentadol, a centrally acting opioid analgesic. The compound is often utilized in analytical and bioanalytical studies to understand the pharmacokinetics and metabolism of Tapentadol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tapentadol-d5 N-Oxide typically involves the introduction of a deuterium label into the Tapentadol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the oxidation process. The reaction conditions often involve controlled temperature and pressure to ensure the stability of the deuterium label.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Tapentadol-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to its N-oxide form.
Reduction: Potential reduction back to Tapentadol-d5.
Substitution: Possible substitution reactions at the phenolic or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Tapentadol-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tapentadol-d5 N-Oxide is extensively used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of Tapentadol.
Biology: Investigating the metabolic pathways and biological effects of Tapentadol.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Tapentadol for better therapeutic applications.
Industry: Quality control and validation of analytical methods for Tapentadol and its metabolites.
Mécanisme D'action
Tapentadol-d5 N-Oxide exerts its effects through its parent compound, Tapentadol, which acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. The dual mechanism of action involves binding to the mu-opioid receptors to produce analgesia and inhibiting the reuptake of norepinephrine to enhance pain relief. The N-oxide form is primarily used to study these mechanisms in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tapentadol: The parent compound with similar analgesic properties.
Tramadol: Another centrally acting analgesic with dual mechanisms of action.
Oxycodone: A potent opioid analgesic with a different mechanism of action.
Uniqueness
Tapentadol-d5 N-Oxide is unique due to its stable isotope label, which allows for precise analytical studies. It provides insights into the metabolic and pharmacokinetic profiles of Tapentadol without interference from endogenous compounds. This makes it a valuable tool in both preclinical and clinical research settings.
Propriétés
Numéro CAS |
1346603-32-4 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
242.37 g/mol |
Nom IUPAC |
(2R,3R)-4,4,5,5,5-pentadeuterio-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide |
InChI |
InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1/i1D3,5D2 |
Clé InChI |
QJMYEQICSAOVMO-ODWVCUCBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-] |
SMILES canonique |
CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


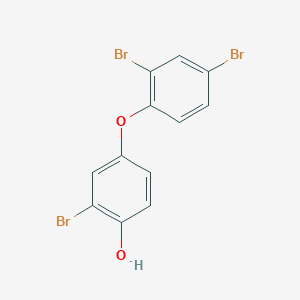
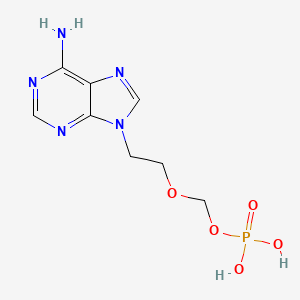
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
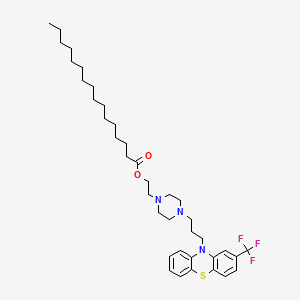
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)
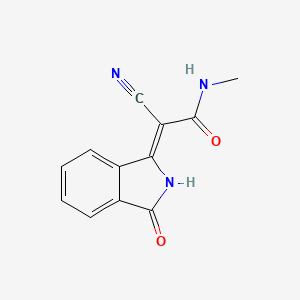

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
